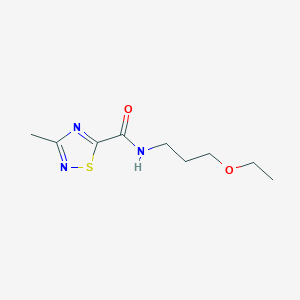

N-(3-ethoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Description

N-(3-ethoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carboxamide group at position 3. The amide nitrogen is further functionalized with a 3-ethoxypropyl chain. This structure aligns with pharmacologically active thiadiazole derivatives, which are known for their antimicrobial, antitumor, and antifungal properties .

Properties

IUPAC Name |

N-(3-ethoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-3-14-6-4-5-10-8(13)9-11-7(2)12-15-9/h3-6H2,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQLAVLTNVLXGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=NC(=NS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 3-ethoxypropylamine. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Halogens, electrophiles, and nucleophiles under various conditions depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or other substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, its interaction with cellular receptors may trigger signaling pathways that result in anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Thiadiazole carboxamides exhibit diverse biological activities and physicochemical properties depending on their substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Effects: Alkoxy chains (e.g., ethoxypropyl) improve solubility compared to aromatic groups (e.g., methoxyphenylmethyl) but may reduce thermal stability.

- Synthesis Efficiency : Thiourea derivatives () achieve yields up to 90% under reflux conditions in pyridine, suggesting efficient cyclization pathways .

Biological Activity

N-(3-ethoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on current research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Target Enzymes : The compound is believed to inhibit enzymes involved in the biosynthesis of essential biomolecules, contributing to its antimicrobial effects.

- Microtubule Interaction : Similar to other thiadiazole derivatives, it may modulate microtubule assembly by affecting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Biological Activities

This compound exhibits various biological activities:

- Antimicrobial Activity : Research indicates that this compound has potential as an antimicrobial agent against a range of pathogens. Its minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics.

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The IC50 values for these cell lines indicate significant cytotoxicity, with values reported as low as 29 µM against HeLa cells .

- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may possess anti-inflammatory properties, although further studies are required to elucidate the underlying mechanisms.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines:

These results indicate a promising potential for this compound in cancer therapy.

Case Studies

In a recent study focusing on the synthesis and evaluation of thiadiazole derivatives, this compound was highlighted for its significant cytotoxic effects. The study concluded that modifications to the thiadiazole structure could enhance its lipophilicity and target interaction, thereby increasing its biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-ethoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide, and how are intermediates characterized?

- Methodological Answer : A common approach involves cyclization reactions of thiourea derivatives. For example, thiadiazole rings can be synthesized via iodine-mediated cyclization in DMF with triethylamine, as demonstrated in analogous thiadiazole derivatives (e.g., cyclization of N-phenylhydrazinecarboxamides) . Intermediates are typically characterized using - and -NMR spectroscopy to confirm regiochemistry and purity. Mass spectrometry (MS) and elemental analysis are also critical for validating molecular weight and composition .

Q. How is the purity of this compound assessed during synthesis?

- Methodological Answer : Purity is assessed via thin-layer chromatography (TLC) to monitor reaction progress, followed by preparative TLC or column chromatography for isolation. Recrystallization from ethanol or chloroform is commonly employed for final purification. Analytical techniques such as high-resolution MS and HPLC (with UV detection at 254 nm) ensure compound integrity .

Q. What spectroscopic techniques are essential for structural elucidation of this compound?

- Methodological Answer : -NMR (400–600 MHz) identifies proton environments (e.g., ethoxypropyl chain resonances at δ 1.2–1.4 ppm for CH, δ 3.4–3.6 ppm for OCH). -NMR confirms carbonyl (C=O, ~165 ppm) and thiadiazole ring carbons. IR spectroscopy verifies functional groups (e.g., C=O stretch at ~1630 cm) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly in cyclization steps?

- Methodological Answer : Yield optimization requires careful control of reaction conditions. For cyclization, DMF with catalytic iodine and triethylamine at reflux (80–90°C) for 1–3 minutes is effective for analogous thiadiazoles . Microwave-assisted synthesis under controlled power (300 W, 100°C) may reduce reaction time and improve yields, as seen in triazolo-thiadiazole systems . Kinetic studies using in-situ IR or HPLC can identify rate-limiting steps.

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?

- Methodological Answer : Contradictions arise from assay-specific variables (e.g., pH-dependent solubility, cell line selectivity). For antimicrobial studies, ensure standardized MIC (Minimum Inhibitory Concentration) protocols (CLSI guidelines) and control for compound stability in media. Cytotoxicity assays (e.g., MTT on HEK-293 cells) should parallel antimicrobial tests to differentiate selective activity. Refer to pH-adjusted solubility studies, as demonstrated for thiadiazole derivatives in Frija et al. (2019) .

Q. How do steric and electronic effects of the 3-ethoxypropyl substituent influence reactivity or bioactivity?

- Methodological Answer : Computational methods (DFT or molecular docking) predict electronic effects on the carboxamide group’s electrophilicity. Experimentally, compare derivatives with shorter/longer alkoxy chains (e.g., ethoxy vs. methoxy) via Hammett plots or SAR studies. Bioactivity correlations may follow trends observed in 5-propyl-1,3,4-thiadiazole analogs, where lipophilicity enhances membrane penetration .

Experimental Design & Data Analysis

Q. What controls are critical when designing enzymatic inhibition assays for this compound?

- Methodological Answer : Include positive controls (e.g., known thiadiazole-based inhibitors) and vehicle controls (DMF or DMSO at ≤1% v/v). Pre-incubate enzymes with inhibitors for 10–30 minutes to ensure binding equilibrium. Use kinetic assays (e.g., fluorescence-based) with triplicate measurements to account for variability. Normalize data to baseline activity, as in pyrazole-carboxamide studies .

Q. How should researchers address low reproducibility in NMR spectra of synthetic batches?

- Methodological Answer : Low reproducibility often stems from residual solvents or tautomerism. Dry samples thoroughly under vacuum (40°C, 24 hours) and use deuterated solvents (CDCl, DMSO-d) with TMS as an internal standard. For tautomeric forms (e.g., thione-thiol equilibria), acquire variable-temperature NMR (−50°C to 25°C) to identify dominant conformers .

Biological Evaluation

Q. What in vitro models are appropriate for preliminary antitumor screening of this compound?

- Methodological Answer : Use NCI-60 human tumor cell lines or patient-derived xenograft (PDX) models. Assess IC values via SRB (sulforhodamine B) assays, with doxorubicin as a positive control. Parallel testing on non-cancerous cells (e.g., MRC-5 fibroblasts) evaluates selectivity. Include caspase-3/7 activation assays to probe apoptosis pathways, as in triazolo-thiadiazole research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.